

# B026: A Deep Dive into its Impact on Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**B026** is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. **B026** exerts its effects by competitively binding to the active site of p300/CBP, leading to a global reduction in histone acetylation, most notably at lysine 27 of histone H3 (H3K27Ac). This epigenetic modification is a key marker of active enhancers and promoters. The inhibition of p300/CBP by **B026** results in the downregulation of a specific set of genes, including the prominent oncogene MYC, leading to anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive overview of **B026**, its mechanism of action, its impact on gene expression, and detailed experimental protocols for its study.

### **Mechanism of Action of B026**

**B026** is a selective, potent, and orally active inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] p300 and CBP are highly homologous proteins that act as transcriptional co-activators, influencing the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.[3][4] They catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histones and other proteins. This acetylation



neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors.

**B026**'s primary mechanism of action is the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 27 (H3K27Ac), a hallmark of active enhancers and promoters.[1] The reduction in H3K27Ac at gene regulatory regions, particularly super-enhancers, results in the transcriptional repression of key oncogenes, most notably MYC.[1][5][6] The downregulation of MYC is a critical downstream effect of **B026**, contributing significantly to its anti-cancer activity.[5][6]

## **Signaling Pathway of B026 Action**



Click to download full resolution via product page

Caption: B026 inhibits p300/CBP, reducing H3K27Ac and downregulating MYC expression.



# **Quantitative Data on B026 Activity**

The potency and efficacy of **B026** have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

**Table 1: In Vitro Inhibitory Activity of B026** 

| Target | IC50 (nM) | Cell Line | Assay Type      |
|--------|-----------|-----------|-----------------|
| p300   | 1.8       | -         | Enzymatic Assay |
| СВР    | 9.5       | -         | Enzymatic Assay |

Data sourced from Yang et al., 2020.[3][5][7][8]

## Table 2: Anti-proliferative Activity of B026 in Cancer Cell

Lines

| Cell Line | Cancer Type              | EC50 (nM) |
|-----------|--------------------------|-----------|
| Maver-1   | Mantle Cell Lymphoma     | 2.6       |
| MV-4-11   | Acute Myeloid Leukemia   | 4.2       |
| 22Rv1     | Prostate Cancer          | 4.4       |
| LnCaP-FGC | Prostate Cancer          | 9.8       |
| Kasumi-1  | Acute Myeloid Leukemia   | 40.5      |
| K562      | Chronic Myeloid Leukemia | 104.4     |

Data sourced from Yang et al., 2020.[7]

Table 3: In Vivo Anti-tumor Efficacy of B026

| Animal Model       | Tumor Type        | Dosage (mg/kg,<br>p.o.) | Tumor Growth Inhibition (%) |
|--------------------|-------------------|-------------------------|-----------------------------|
| balb/c female mice | MV-4-11 xenograft | 50                      | 75.0                        |
| balb/c female mice | MV-4-11 xenograft | 100                     | 85.7                        |



Data sourced from Yang et al., 2020.[7]

## Impact on Gene Expression Profiles

The primary impact of **B026** on gene expression is the downregulation of genes regulated by p300/CBP-mediated acetylation. A key target of this inhibition is the MYC oncogene.[1][5][6]

In MV-4-11 acute myeloid leukemia cells, treatment with **B026** leads to a dose-dependent decrease in MYC mRNA and protein levels.[1] This is a direct consequence of the reduction in H3K27Ac at the super-enhancer regions that drive MYC expression.[1] The global impact of **B026** on gene expression can be assessed using techniques like RNA-sequencing (RNA-seq). Such studies would likely reveal a broader signature of downregulated genes involved in cell cycle progression, metabolism, and other pathways driven by transcription factors that recruit p300/CBP.

# **Experimental Workflow for Gene Expression Analysis**





Click to download full resolution via product page

Caption: Workflow for analyzing **B026**'s impact on gene expression.



## **Detailed Experimental Protocols**

The following are detailed methodologies for key experiments to characterize the activity of **B026**.

## In Vitro p300/CBP HAT Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **B026** against p300 and CBP.

#### Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 peptide (substrate)
- Acetyl-CoA (co-substrate)
- B026 (test compound)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Detection reagent (e.g., radioactive [3H]acetyl-CoA and scintillation counting, or a fluorescent-based detection system)

#### Procedure:

- Prepare a serial dilution of B026 in DMSO.
- In a 96-well plate, add the assay buffer, p300 or CBP enzyme, and the histone H3 peptide.
- Add the serially diluted B026 or DMSO (vehicle control) to the wells.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).



- Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper and washing).
- Quantify the acetylated histone H3 peptide using the chosen detection method.
- Plot the percentage of inhibition against the logarithm of the B026 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cell Viability Assay**

Objective: To determine the half-maximal effective concentration (EC50) of **B026** for inhibiting the proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., MV-4-11, 22Rv1)
- · Complete cell culture medium
- B026
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
- 96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
- Prepare a serial dilution of **B026** in the complete cell culture medium.
- Remove the old medium and add the medium containing the serially diluted B026 or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- · Incubate for the recommended time.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the B026 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## Western Blot Analysis of H3K27Ac and MYC

Objective: To assess the effect of **B026** on the protein levels of H3K27Ac and MYC.

#### Materials:

- Cancer cell lines
- B026
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27Ac, anti-total Histone H3, anti-MYC, anti-β-actin (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



Imaging system

#### Procedure:

- Treat the cells with various concentrations of **B026** for a specific duration (e.g., 6-24 hours).
- Harvest the cells and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- · Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control.

## Conclusion

**B026** is a valuable research tool and a promising therapeutic candidate for cancers dependent on p300/CBP activity. Its well-defined mechanism of action, potent in vitro and in vivo activity, and clear impact on the expression of key oncogenes like MYC make it a subject of significant interest in the field of epigenetics and drug development. The experimental protocols and data



presented in this guide provide a solid foundation for researchers to further investigate the biological effects of **B026** and its potential clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors American Chemical Society Figshare [acs.figshare.com]
- To cite this document: BenchChem. [B026: A Deep Dive into its Impact on Gene Expression Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192242#b026-and-its-impact-on-gene-expression-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com